Cas no 7149-44-2 (N'-(pyridin-4-ylmethyl)ethane-1,2-diamine)

N'-(pyridin-4-ylmethyl)ethane-1,2-diamine structure
7149-44-2 structure
Product Name:N'-(pyridin-4-ylmethyl)ethane-1,2-diamine
Numero CAS:7149-44-2
MF:C8H13N3
MW:151.208921194077
CID:1750383
PubChem ID:81575
Update Time:2025-04-21

N'-(pyridin-4-ylmethyl)ethane-1,2-diamine Proprietà chimiche e fisiche

Nomi e identificatori

    • N'-(pyridin-4-ylmethyl)ethane-1,2-diamine
    • AC1Q4WUJ
    • N-(4-Pyridylmethyl)ethylenediamine
    • SureCN3976803
    • NSC72096
    • N-(pyridin-4-ylmethyl)-ethylenediamine
    • n-(pyridin-4-ylmethyl)ethane-1,2-diamine
    • N-(PYRIDIN-4-YLMETHYL)ETHYLENEDIAMINE
    • N-(4-pyridylmethyl)-ethylenediamine
    • N-(4-picolyl)ethylenediamine
    • CTK5D4341
    • AC1L31MD
    • N-4-picolinylethylenediamine
    • AG-G-80160
    • N*1*-pyridin-4-yl-methylethane-1,2-diamine
    • N1-(pyridin-4-ylmethyl)ethane-1,2-diamine
    • NS00037221
    • (2-aminoethyl)[(pyridin-4-yl)methyl]amine
    • pyridine, 4-(2-aminoethyl)aminomethyl-
    • N-(4-picoly)ethylenediamine
    • 7149-44-2
    • CS-0116672
    • (2-AMINOETHYL)(PYRIDIN-4-YLMETHYL)AMINE
    • DA-03345
    • MFL4436F2K
    • N-(2-Aminoethyl)-n-(pyridin-4-ylmethyl)amine
    • NSC-72096
    • NSC 72096
    • SCHEMBL3976803
    • AKOS010108599
    • EINECS 230-478-8
    • DTXSID10221709
    • 1,2-Ethanediamine, N-(4-pyridinylmethyl)-
    • Pyridine, 4-[[(2-aminoethyl)amino]methyl]-
    • 1,2-Ethanediamine, N1-(4-pyridinylmethyl)-
    • N1-(4-Pyridinylmethyl)-1,2-ethanediamine
    • Inchi: 1S/C8H13N3/c9-3-6-11-7-8-1-4-10-5-2-8/h1-2,4-5,11H,3,6-7,9H2
    • Chiave InChI: BGCZGXQDXVUOKK-UHFFFAOYSA-N
    • Sorrisi: N(CCN)CC1C=CN=CC=1

Proprietà calcolate

  • Massa esatta: 151.11109
  • Massa monoisotopica: 151.110947427g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 4
  • Complessità: 89.3
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: -0.7
  • Superficie polare topologica: 50.9Ų

Proprietà sperimentali

  • Densità: 1.046
  • Punto di ebollizione: 291.7°C at 760 mmHg
  • Punto di infiammabilità: 130.2°C
  • Indice di rifrazione: 1.544
  • PSA: 50.94
  • LogP: 1.22110
Fornitori consigliati
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Kolod Food Ingredients Co.,ltd
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Jinhuan Chemical CO., LTD.